![molecular formula C7H16ClNO B13904007 [(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
[(2R)-azepan-2-yl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-azepan-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-azepan-2-yl]methanol;hydrochloride typically involves the reduction of azepan-2-one followed by the introduction of a methanol group. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to improve yield and reduce production costs. This method can include the use of high-pressure hydrogenation techniques and continuous flow reactors to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-azepan-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert azepan-2-one back to [(2R)-azepan-2-yl]methanol using reducing agents like LiAlH4.
Substitution: The hydroxyl group in [(2R)-azepan-2-yl]methanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, inert atmosphere.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products Formed
Oxidation: Azepan-2-one.
Reduction: [(2R)-azepan-2-yl]methanol.
Substitution: Various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R)-azepan-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2R)-azepan-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.
Vergleich Mit ähnlichen Verbindungen
[(2R)-azepan-2-yl]methanol;hydrochloride can be compared with other similar compounds such as:
(1S,2R)-(+)-Ephedrine hydrochloride: Both compounds contain a hydroxyl group and a nitrogen atom, but differ in their ring structures and functional groups.
[(2R)-1,4-dibenzylpiperazin-2-yl]methanol;dihydrochloride: Similar in having a nitrogen-containing ring, but with different substituents and applications.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties that make it valuable for various applications.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
[(2R)-azepan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
VGRRDVSUABPMSM-OGFXRTJISA-N |
Isomerische SMILES |
C1CC[C@@H](NCC1)CO.Cl |
Kanonische SMILES |
C1CCC(NCC1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


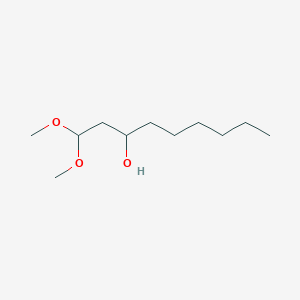

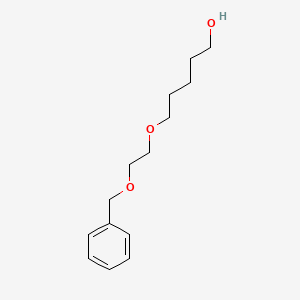
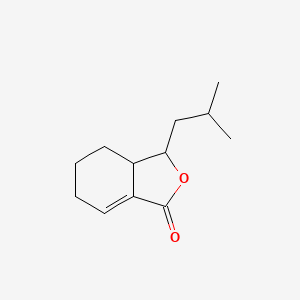

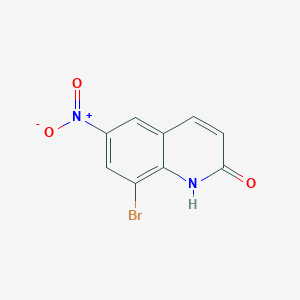
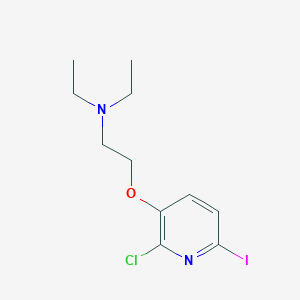
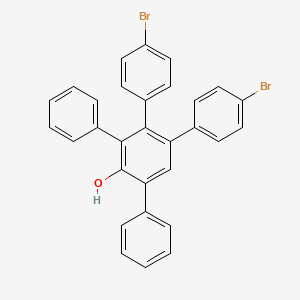
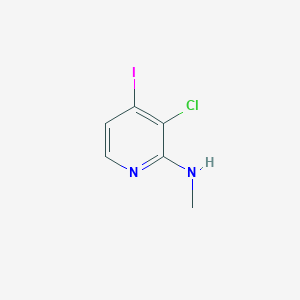
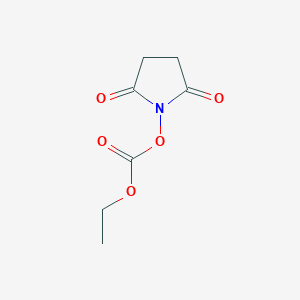

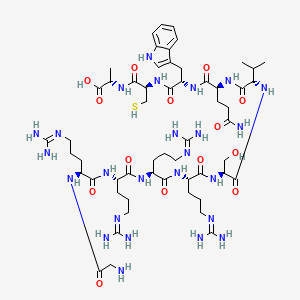
![5-[(2R,3R,4R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B13903995.png)
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
